molecular formula C13H18O4S B12639010 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid CAS No. 919293-81-5

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid

Katalognummer: B12639010
CAS-Nummer: 919293-81-5
Molekulargewicht: 270.35 g/mol
InChI-Schlüssel: OLVGMBCSHCRZPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl functional group attached to a carbon atom. The compound is notable for its unique structure, which includes a benzene ring substituted with a sulfonyl group and a butanoic acid moiety. This structure imparts specific chemical properties and reactivity patterns to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of 4-methylbenzene (toluene) to introduce the sulfonyl group, followed by subsequent reactions to build the butanoic acid moiety. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and various organic solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenesulfonic acid: Similar in structure but lacks the butanoic acid moiety.

    2,3-Dimethylbutanoic acid: Similar in structure but lacks the sulfonyl group.

    Toluene: The parent compound for sulfonation but lacks both the sulfonyl and butanoic acid groups.

Uniqueness

2,3-Dimethyl-2-(4-methylbenzene-1-sulfonyl)butanoic acid is unique due to the combination of the sulfonyl group and the butanoic acid moiety, which imparts distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

919293-81-5

Molekularformel

C13H18O4S

Molekulargewicht

270.35 g/mol

IUPAC-Name

2,3-dimethyl-2-(4-methylphenyl)sulfonylbutanoic acid

InChI

InChI=1S/C13H18O4S/c1-9(2)13(4,12(14)15)18(16,17)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,14,15)

InChI-Schlüssel

OLVGMBCSHCRZPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)(C(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.